An In-depth Technical Guide to the Chemical Properties of 2-(Boc-amino)-4-methylthiophene
An In-depth Technical Guide to the Chemical Properties of 2-(Boc-amino)-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene. This compound, also known as tert-butyl (4-methylthiophen-2-yl)carbamate, is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds.
Core Chemical Properties
While specific experimental data for 2-(Boc-amino)-4-methylthiophene is not extensively reported in publicly available literature, its chemical properties can be reliably inferred from data on closely related analogs and information from chemical suppliers.
Table 1: Physicochemical Properties of 2-(Boc-amino)-4-methylthiophene and Related Analogs
| Property | 2-(Boc-amino)-4-methylthiophene | tert-Butyl N-(thiophen-2-yl)carbamate (Analog) |
| CAS Number | 887475-43-6[1][2][3][4][5] | 56267-50-6[6] |
| Molecular Formula | C₁₀H₁₅NO₂S[1][2] | C₉H₁₃NO₂S[6] |
| Molecular Weight | 213.30 g/mol [1] | 199.27 g/mol [6] |
| Physical Form | Solid[2] | Not specified |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[2] | Not specified |
Synthesis and Experimental Protocols
The synthesis of 2-(Boc-amino)-4-methylthiophene is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylthiophene, commonly via the Gewald reaction. The subsequent step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 2-Amino-4-methylthiophene (Gewald Reaction)
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base.[7][8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials: an appropriate ketone or aldehyde (e.g., propionaldehyde or acetone to yield the 4-methylthiophene core), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.
-
Solvent and Base: Add a suitable solvent, such as ethanol or methanol. A basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is then added to the mixture.[7]
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50-60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration and washed with a cold solvent like ethanol. If no precipitate is observed, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired 2-aminothiophene derivative.[7]
Step 2: Boc Protection of 2-Amino-4-methylthiophene
The protection of the amino group of 2-amino-4-methylthiophene with a Boc group is a standard procedure in organic synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]
Experimental Protocol:
-
Reaction Setup: Dissolve the synthesized 2-amino-4-methylthiophene in a suitable solvent, such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Base and Reagent Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution. Cool the mixture to 0°C in an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Boc-amino)-4-methylthiophene. Further purification can be achieved by column chromatography or recrystallization.[10]
Spectral Data Analysis
Table 2: Predicted and Analog Spectral Data
| Spectrum | Predicted Key Signals for 2-(Boc-amino)-4-methylthiophene | Experimental Data for tert-Butyl N-(thiophen-2-yl)carbamate (Analog) |
| ¹H NMR | Signals for the thiophene ring protons, a singlet for the methyl group protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton. | ¹H NMR (400 MHz, chloroform-d): δ=6.9(br, 1H, –NH), 6.79(m, 2H, –CH), 6.5(dd, 1H, –CH), 1.5(s, 9H, tBu)[11] |
| ¹³C NMR | Signals for the thiophene ring carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group. | No specific data found. |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.[12] | Experimental and theoretical vibrational frequencies have been investigated.[12] |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 213.30. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group. | The molecular weight is 199.27 g/mol .[6] |
Reactivity and Applications
2-(Boc-amino)-4-methylthiophene is a stable, protected amine that serves as a versatile building block in organic synthesis. The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the thiophene ring.
The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine. This amine can then be used for a variety of subsequent reactions, including but not limited to:
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.
-
Alkylation and Arylation: N-alkylation or N-arylation reactions.
-
Formation of Heterocycles: Serving as a key precursor for the synthesis of more complex, fused heterocyclic systems containing the thiophene moiety.
The 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Therefore, 2-(Boc-amino)-4-methylthiophene is a valuable intermediate for the synthesis of novel drug candidates with potential activities across various therapeutic areas.
Visualizations
Caption: Synthetic pathway and potential applications of 2-(Boc-amino)-4-methylthiophene.
Caption: General experimental workflow for the synthesis of 2-(Boc-amino)-4-methylthiophene.
References
- 1. 887475-43-6|tert-Butyl (4-methylthiophen-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (4-methylthiophen-2-yl)carbamate | 887475-43-6 [sigmaaldrich.cn]
- 3. 887475-43-6 | tert-Butyl-N-(4-methylthiophen-2-yl)carbamat | tert-butyl N-(4-methylthiophen-2-yl)carbamate - Capot Chemisch [capotchem.com]
- 4. tert-butyl N-(4-methylthiophen-2-yl)carbamate-景明化工股份有限公司 [echochemical.com]
- 5. BD301743 купить реактив tert-butyl (4-methylthiophen-2-yl)carbamate BLD Pharm от 90 USD [reaktivshop.ru]
- 6. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
